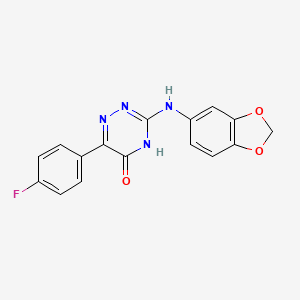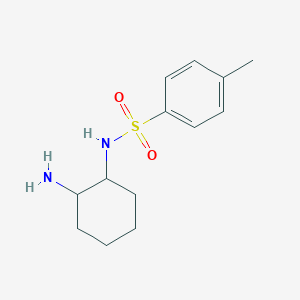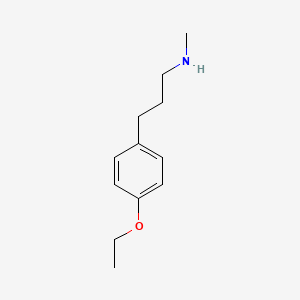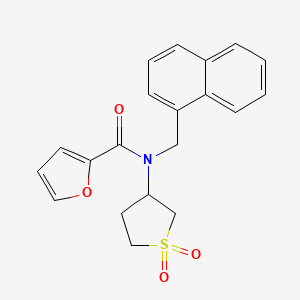
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a fluorophenyl group, and a triazine ring, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with 4-fluorophenyl isocyanate to introduce the fluorophenyl group. Finally, the triazine ring is formed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorophenyl)-1,2,4-triazin-5-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C16H11FN4O3 |
|---|---|
Poids moléculaire |
326.28 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylamino)-6-(4-fluorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H11FN4O3/c17-10-3-1-9(2-4-10)14-15(22)19-16(21-20-14)18-11-5-6-12-13(7-11)24-8-23-12/h1-7H,8H2,(H2,18,19,21,22) |
Clé InChI |
DJTNHKHJTBGKQA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)


![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B12124774.png)


![N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12124807.png)


![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12124820.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
